

characterization of N-Me-N-bis(PEG2-propargyl) conjugates by NMR spectroscopy

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Compound of Interest

Compound Name: *N-Me-N-bis(PEG2-propargyl)*

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Comparative NMR Characterization of N-Me-N-bis(PEG2-propargyl) Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **N-Me-N-bis(PEG2-propargyl)**amine and structurally related alternatives. The information herein is intended to assist in the structural verification, purity assessment, and quality control of these important bifunctional linkers used in "click" chemistry, bioconjugation, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

While experimental spectra for **N-Me-N-bis(PEG2-propargyl)**amine are not publicly available, this guide presents predicted ^1H and ^{13}C NMR data based on established chemical shift principles for its constituent functional groups.^{[1][2][3][4]} This predictive analysis serves as a valuable reference for researchers to compare against their own experimental data.

Structural Overview and Alternatives

N-Me-N-bis(PEG2-propargyl)amine is a bifunctional linker featuring a central tertiary amine (N-methyl) and two terminal propargyl groups, each connected via a diethylene glycol (PEG2) spacer.^[5] This structure provides two alkyne handles for copper-catalyzed azide-alkyne

cycloaddition (CuAAC) reactions. For comparative purposes, this guide includes predicted NMR data for three commercially available alternatives with distinct structural modifications:

- Bis-propargyl-PEG2: A symmetrical linker lacking the central amine, consisting of two propargyl groups connected by a diethylene glycol chain.[\[6\]](#)
- NH-bis(PEG2-propargyl): Features a secondary amine core, offering a different reactivity and hydrogen bonding profile compared to the tertiary amine of the primary compound.[\[7\]](#)
- N-(Acid-PEG2)-N-bis(PEG2-propargyl): A heterobifunctional linker containing two propargyl groups and a terminal carboxylic acid, allowing for orthogonal conjugation strategies.[\[8\]](#)

Predicted ^1H NMR Data Comparison

The following table summarizes the predicted ^1H NMR chemical shifts (δ) in ppm for **N-Me-N-bis(PEG2-propargyl)amine** and its alternatives. Predictions are based on typical chemical shifts for the respective functional groups and may vary slightly depending on the solvent and concentration.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Assignment (Proton Label)	N-Me-N- bis(PEG2- propargyl)a mine	Bis- propargyl- PEG2	NH- bis(PEG2- propargyl)	N-(Acid- PEG2)-N- bis(PEG2- propargyl)	Multiplicity
$\equiv\text{C-H}$ (a)	~2.45 ppm	~2.45 ppm	~2.45 ppm	~2.45 ppm	Triplet (t)
$-\text{O}-\text{CH}_2-\text{C}\equiv$ (b)	~4.20 ppm	~4.20 ppm	~4.20 ppm	~4.20 ppm	Doublet (d)
$-\text{O}-\text{CH}_2-\text{CH}_2-$ O- (c)	~3.65 ppm	~3.70 ppm	~3.65 ppm	~3.65 ppm	Multiplet (m)
$-\text{N}-\text{CH}_2-\text{CH}_2-$ O- (d)	~3.60 ppm	-	~3.60 ppm	~3.60 ppm	Triplet (t)
$\text{N}-\text{CH}_2-\text{CH}_2-$ O- (e)	~2.75 ppm	-	~2.85 ppm	~2.80 ppm	Triplet (t)
$\text{N}-\text{CH}_3$ (f)	~2.35 ppm	-	-	~2.40 ppm	Singlet (s)
N-H (g)	-	-	Variable (Broad s)	-	Broad Singlet
$-\text{CH}_2-\text{COOH}$ (h)	-	-	-	~2.60 ppm	Triplet (t)
$-\text{O}-\text{CH}_2-\text{CH}_2-$ COOH (i)	-	-	-	~3.75 ppm	Triplet (t)
$-\text{COOH}$ (j)	-	-	-	>10.0 ppm	Broad Singlet

Predicted ^{13}C NMR Data Comparison

The table below outlines the predicted ^{13}C NMR chemical shifts (δ) in ppm. These values are based on typical ranges for the carbon environments present in the molecules.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Assignment (Carbon Label)	N-Me-N-bis(PEG2-propargyl)amine	Bis-propargyl-PEG2	NH-bis(PEG2-propargyl)	N-(Acid-PEG2)-N-bis(PEG2-propargyl)
$\equiv\text{C-H}$ (1)	~75 ppm	~75 ppm	~75 ppm	~75 ppm
$-\text{C}\equiv\text{C}-$ (2)	~80 ppm	~80 ppm	~80 ppm	~80 ppm
$-\text{O}-\text{CH}_2-\text{C}\equiv$ (3)	~58.5 ppm	~58.5 ppm	~58.5 ppm	~58.5 ppm
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ (4)	~69.5 ppm	~69.0 ppm	~69.5 ppm	~69.5 ppm
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ (5)	~70.5 ppm	~70.5 ppm	~70.5 ppm	~70.5 ppm
$-\text{N}-\text{CH}_2-\text{CH}_2-\text{O}-$ (6)	~70.0 ppm	-	~70.0 ppm	~70.0 ppm
$\text{N}-\text{CH}_2-\text{CH}_2-\text{O}-$ (7)	~56.0 ppm	-	~49.0 ppm	~56.0 ppm
$\text{N}-\text{CH}_3$ (8)	~42.5 ppm	-	-	~42.5 ppm
$-\text{CH}_2-\text{COOH}$ (9)	-	-	-	~35.0 ppm
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$ (10)	-	-	-	~67.0 ppm
$-\text{COOH}$ (11)	-	-	-	~172.0 ppm

Experimental Protocols

A standardized protocol for the NMR characterization of **N-Me-N-bis(PEG2-propargyl)** conjugates and their alternatives is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation

- **Sample Quantity:** Accurately weigh 5-10 mg of the conjugate.

- **Solvent Selection:** Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice. For compounds with higher polarity or for observing exchangeable protons (like N-H or -COOH), deuterated dimethyl sulfoxide (DMSO-d_6) is recommended.
- **Transfer:** Transfer the resulting solution to a clean, dry 5 mm NMR tube.

2. ^1H NMR Acquisition

- **Spectrometer:** Utilize a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
- **Parameters:**
 - **Pulse Program:** Standard one-dimensional proton pulse sequence.
 - **Spectral Width:** -2 to 12 ppm.
 - **Number of Scans:** 16 to 64 scans to achieve an adequate signal-to-noise ratio.
 - **Temperature:** 25 °C.
- **Processing:** Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

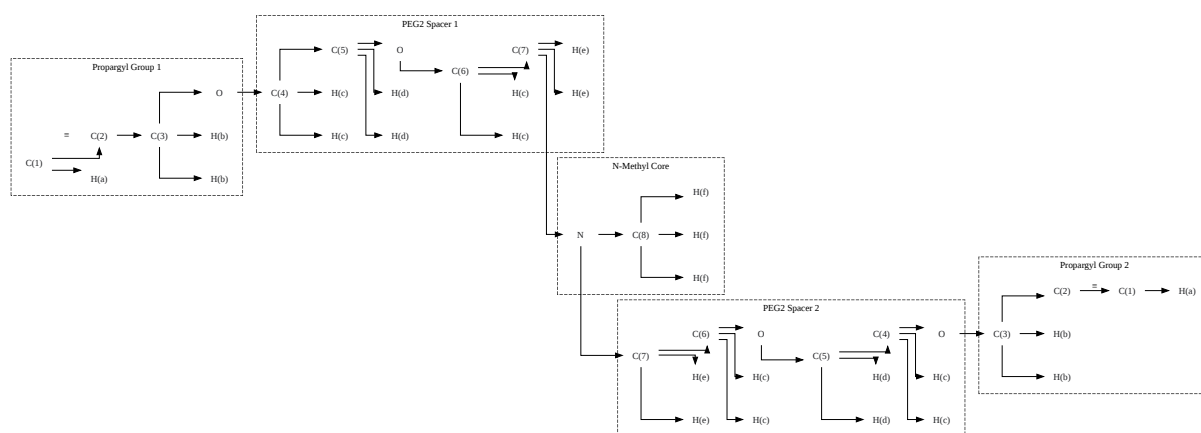
3. ^{13}C NMR Acquisition

- **Spectrometer:** A corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).
- **Parameters:**
 - **Pulse Program:** Standard proton-decoupled ^{13}C pulse sequence to ensure each unique carbon appears as a singlet.
 - **Spectral Width:** 0 to 200 ppm.

- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Temperature: 25 °C.
- Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

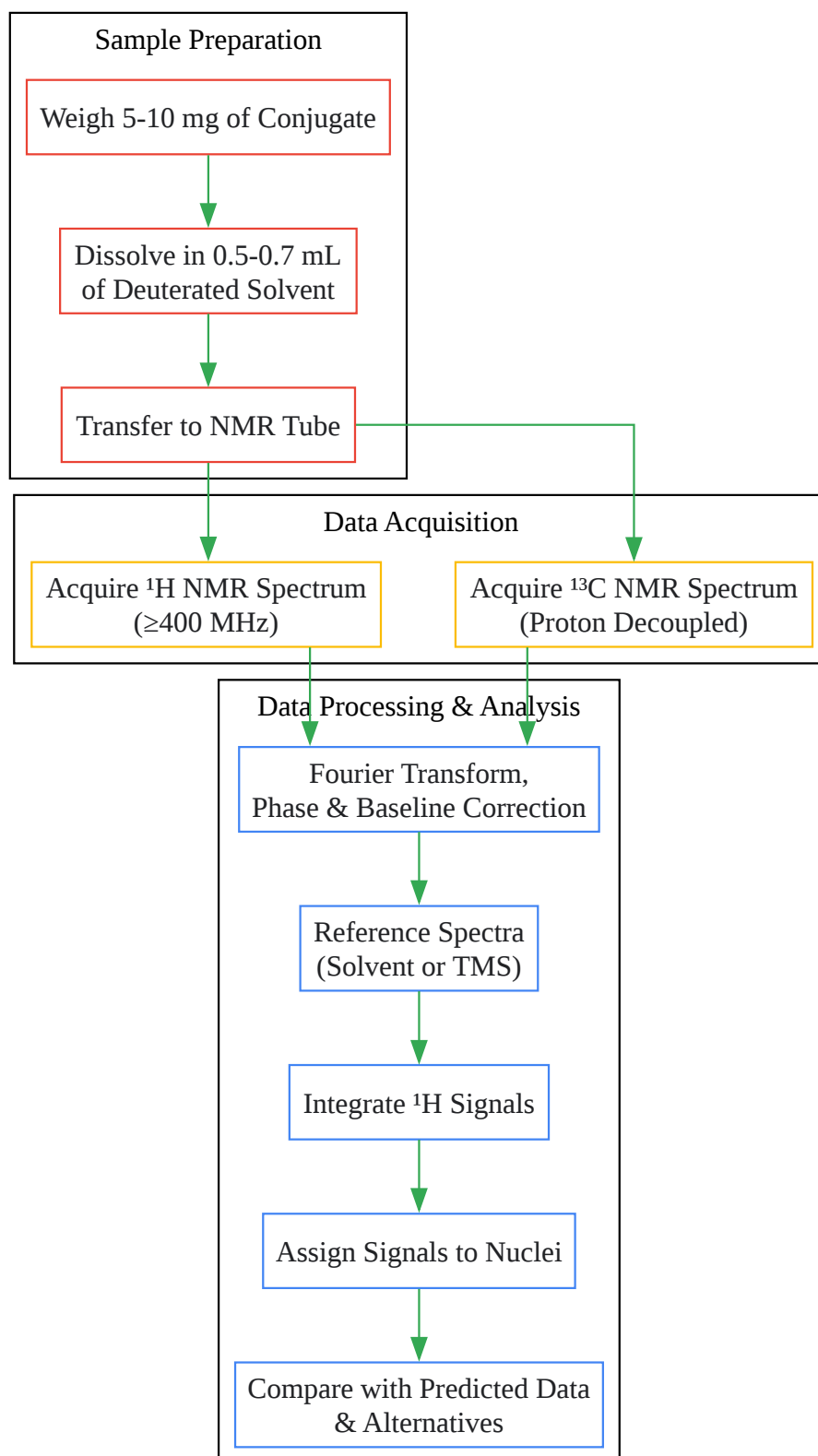
Visualizations

The following diagrams illustrate the structure of the target compound with atom numbering for NMR assignment and a typical workflow for its characterization.



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Caption: Structure of **N-Me-N-bis(PEG2-propargyl)amine** with atom labels.



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Caption: Workflow for NMR characterization of PEG-propargyl conjugates.

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